(1-((1-aminocyclohexyl)methyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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Overview
Description
(1-((1-aminocyclohexyl)methyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-aminocyclohexyl)methyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole core.
Introduction of the Aminocyclohexyl Group: The aminocyclohexyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of a suitable cyclohexylamine derivative with the triazole intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-((1-aminocyclohexyl)methyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1-((1-aminocyclohexyl)methyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases. Its unique structure allows it to interact with biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1-((1-aminocyclohexyl)methyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1-aminocyclobutyl)methanol hydrochloride: This compound has a similar structure but with a cyclobutyl group instead of a cyclohexyl group.
(1-aminocyclopentyl)methanol hydrochloride: This compound features a cyclopentyl group, offering different steric and electronic properties.
Uniqueness
(1-((1-aminocyclohexyl)methyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is unique due to its specific combination of the triazole ring and the aminocyclohexyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19ClN4O |
---|---|
Molecular Weight |
246.74 g/mol |
IUPAC Name |
[1-[(1-aminocyclohexyl)methyl]triazol-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C10H18N4O.ClH/c11-10(4-2-1-3-5-10)8-14-6-9(7-15)12-13-14;/h6,15H,1-5,7-8,11H2;1H |
InChI Key |
SKOQYYCQRKFHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2C=C(N=N2)CO)N.Cl |
Origin of Product |
United States |
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